REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:6]([CH3:10])[CH2:7][C:8]#[N:9])[CH2:3][C:4]#[N:5]>C1(C)C=CC=CC=1>[C:4]([C:3]1[CH:2]([CH3:1])[CH:6]([CH3:10])[CH2:7][C:8]=1[NH2:9])#[N:5]
|
Name
|
potassium tert.butylate
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Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,4-dimethyladiponitrile
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CC(CC#N)C(CC#N)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The cooled solution is washed with 50 ml of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(CC(C1C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |